molecular formula C21H21N3O5 B11029541 Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11029541
M. Wt: 395.4 g/mol
InChI Key: WMRSLTCMJNOYPJ-UHFFFAOYSA-N
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Description

This compound belongs to the “heterostilbene” derivative class. Its systematic name is ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Let’s break down its structure:

    Ethyl group (C2H5): Attached to the pyrimidine ring.

    Phenyl group (C6H5): Substituted at position 4.

    Dimethoxyphenyl group (C8H10O2): Substituted at position 2 and 4.

    Styryl group (C8H8): Substituted at position 6.

    Pyrimidine ring: Fused with a benzimidazole ring.

Preparation Methods

This compound is an unprecedented side product of the Biginelli reaction . The synthesis involves three components: 2,4-dimethoxybenzaldehyde , ethyl acetoacetate , and urea . The reaction is catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as the solvent .

Chemical Reactions Analysis

    Reaction Types: The compound undergoes a multicomponent reaction, specifically the Biginelli reaction.

    Reagents and Conditions: The acidic conditions favor the formation of the target compound.

    Major Products: The compound itself is the major product, formed as a side product during the reaction.

Scientific Research Applications

    Chemistry: Its unique structure makes it interesting for further synthetic studies.

    Medicine: Screening for pharmacological effects and drug development.

    Industry: Potential use in materials science or as a building block for other compounds.

Mechanism of Action

The specific molecular targets and pathways involved in its effects remain to be explored. Further research is needed to elucidate its mechanism.

Comparison with Similar Compounds

While this compound is distinct due to its heterostilbene structure, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds were not mentioned in the available literature .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O5/c1-4-29-20(26)17-18(13-10-9-12(27-2)11-16(13)28-3)24-15-8-6-5-7-14(15)22-21(24)23-19(17)25/h5-11,17-18H,4H2,1-3H3,(H,22,23,25)

InChI Key

WMRSLTCMJNOYPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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